4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-(2-Chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a piperazine ring bearing a 2-chlorophenyl group. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c16-12-3-1-2-4-13(12)21-5-7-22(8-6-21)15-11-9-19-20-14(11)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDKFLKVXJUIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor, meaning it binds to the receptor and induces a biological response. It is described as a potent and selective ligand, indicating a strong affinity for this receptor and a high degree of specificity.
Biochemical Pathways
Upon binding to the D4 dopamine receptor, this compound would be expected to influence the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the regulation of mood.
Pharmacokinetics
Given its structural characteristics, it may be soluble in dmso, which could potentially influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been found to interact with various enzymes and proteins. The nature of these interactions is likely to be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression.
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been found to have long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins.
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles.
Biological Activity
4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H15ClN6
- Molecular Weight : 314.77 g/mol
- CAS Number : 1021093-09-3
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine scaffold that is known for its kinase inhibitory properties.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The pyrazolo[3,4-d]pyrimidine scaffold mimics purines and interacts with ATP-binding sites on kinases.
Antitumor Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent antitumor effects across various cancer cell lines. For instance, studies have shown that certain compounds within this class can significantly inhibit the proliferation of breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG2) cell lines.
| Cell Line | IC50 Value (nM) |
|---|---|
| MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 |
| HepG2 | 48 - 90 |
These findings indicate that the compound can effectively reduce cell viability at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .
Neuropharmacological Effects
The compound also demonstrates affinity for dopamine receptors, particularly the D4 subtype. A related study reported an IC50 value of 0.057 nM for a similar piperazine derivative against the D4 receptor, indicating high selectivity and potential utility in treating neuropsychiatric disorders .
Case Study 1: Anticancer Activity
In a recent study focusing on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, researchers identified several compounds with IC50 values below 100 nM against multiple cancer cell lines. The most potent compound was shown to induce apoptosis in HCT116 cells through cell cycle arrest and activation of caspase pathways .
Case Study 2: Dopamine Receptor Affinity
Another investigation highlighted the selectivity of piperazine derivatives for dopamine receptors. The compound exhibited a remarkable selectivity ratio (>10,000) for D4 over D2 receptors, suggesting its potential as a treatment for conditions like schizophrenia or ADHD without significant side effects associated with D2 receptor antagonism .
Comparison with Similar Compounds
Chlorophenyl Positional Isomers
- 1-(2-Chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine ():
Replacing the 2-chlorophenyl group with a 3-chlorophenyl on the piperazine ring alters steric and electronic interactions. The meta-chloro substitution may reduce affinity for receptors preferring para- or ortho-substituted aryl groups, such as serotonin or dopamine receptors .
Phenethyl and Benzhydryl Substitutions
- This modification is associated with GPCR modulation, particularly GPR35 and GPR55, which are implicated in metabolic and inflammatory pathways .
- 4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ():
The benzhydryl group introduces significant steric bulk, likely reducing binding to compact active sites but improving selectivity for lipid-rich environments .
Modifications on the Pyrazolo[3,4-d]pyrimidine Core
Chloromethyl and Methyl Derivatives
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ():
Substitutions at positions 1, 4, and 6 create a reactive intermediate for further functionalization. The chloromethyl group facilitates nucleophilic substitution, enabling the synthesis of derivatives with antibacterial and antiproliferative activities .
Amino and Hydrazine Derivatives
- 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (): The amino group at position 4 enhances hydrogen-bonding capacity, critical for ATP-binding site inhibition in tyrosine kinases (e.g., EGFR). This derivative shows potent antitumor activity by blocking EGF-mediated signaling .
- (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine ():
The hydrazine moiety enables conjugation with carbonyl groups, forming Schiff bases that exhibit diverse pharmacological properties, including antiviral and antifungal effects .
Kinase Inhibition
The target compound’s pyrazolo[3,4-d]pyrimidine core aligns with known kinase inhibitors. For example:
- 4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines (): These inhibit EGFR tyrosine kinase with IC₅₀ values in the nanomolar range, suppressing cancer cell proliferation .
- Multi-target Agents (): Derivatives combining pyrazolo[3,4-d]pyrimidine with morpholino or piperazinyl groups show dual HER2/CD221 inhibition, suggesting utility in breast cancer therapy .
GPCR Modulation
Comparative Data Table
Key Research Findings
Synthetic Flexibility: The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions, enabling tailored pharmacokinetic profiles. For example, chlorobenzyl groups () enhance lipophilicity, while amino groups () improve target engagement .
Receptor Specificity: Minor changes in substituent position (e.g., 2- vs. 3-chlorophenyl on piperazine) significantly alter receptor binding. Ortho-substituted derivatives may favor GPCRs, whereas para-substituted analogs target kinases .
Therapeutic Potential: Derivatives with dual kinase/GPCR activity () represent promising multi-target agents for complex diseases like cancer and diabetes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
